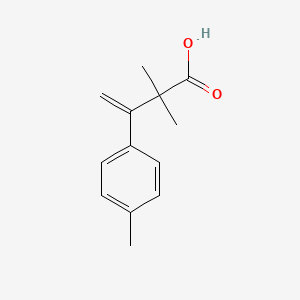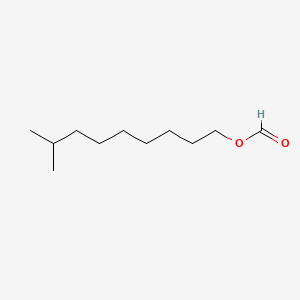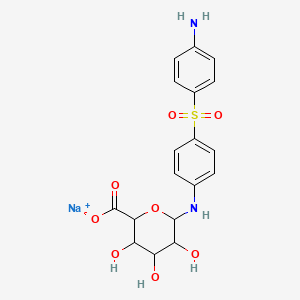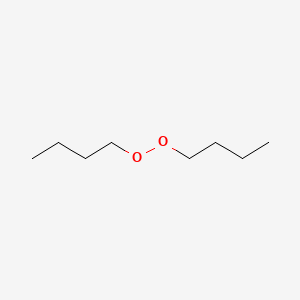
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid is an organic compound with a unique structure that includes a dimethyl group and a methylphenyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid typically involves the reaction of acetylene with methylpropenal to form 2,2-dimethyl-3-butenoic aldehyde, which is then oxidized to yield the desired acid . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may uncover new therapeutic agents with unique properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
2,2-Dimethyl-3-butenoic acid: This compound shares a similar backbone but lacks the methylphenyl group, resulting in different chemical properties and reactivity.
4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester: This compound has a similar structure but includes a dimethylamino group, leading to distinct applications and reactivity.
Uniqueness: 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid is unique due to the presence of both the dimethyl and methylphenyl groups, which confer specific chemical properties and reactivity patterns. These structural features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)but-3-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9-5-7-11(8-6-9)10(2)13(3,4)12(14)15/h5-8H,2H2,1,3-4H3,(H,14,15) |
InChI Key |
YGDYKMNSZTWMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)






![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)
![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)

